2-(3,4-Dichlorophenyl)cyclohexan-1-one
Description
2-(3,4-Dichlorophenyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a 3,4-dichlorophenyl group at the 2-position. The ketone group in the cyclohexanone core contributes to metabolic stability and reactivity, distinguishing it from amine- or hydroxyl-containing analogs.
Properties
Molecular Formula |
C12H12Cl2O |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |
InChI Key |
WIIPWAURLWIZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Halogenation Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to monochloro (e.g., Dimethyl 2-(3-chlorophenyl)-...) or methoxy-substituted analogs (e.g., Methoxmetamine). This increases membrane permeability and receptor binding affinity in sigma ligands like BD 1008 .
- Core Modifications: Cyclohexanone derivatives (target compound, Methoxmetamine) exhibit greater metabolic stability than cyclohexene or carboxamide analogs (e.g., –6) due to the ketone’s resistance to oxidation .
Pharmacological Activity
- Anti-Inflammatory Potential: The dichlorophenyl group in Mannich bases (e.g., Compound 48) demonstrates superior anti-inflammatory activity compared to non-halogenated analogs, likely due to enhanced hydrophobic interactions with albumin .
- Receptor Specificity: BD 1008 and BD 1047, despite sharing the 3,4-dichlorophenyl motif, target sigma receptors via ethylamine chains, whereas the target compound’s cyclohexanone core may favor different binding partners .
Research Findings and Implications
- Lipophilicity vs. Bioactivity : The dichlorophenyl group’s contribution to lipophilicity correlates with enhanced bioactivity in sigma ligands and anti-inflammatory agents, though excessive hydrophobicity may reduce solubility .
- Metabolic Stability: Cyclohexanone derivatives (e.g., target compound, Methoxmetamine) are less prone to rapid degradation than amine- or hydroxyl-containing analogs, suggesting advantages in drug design .
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